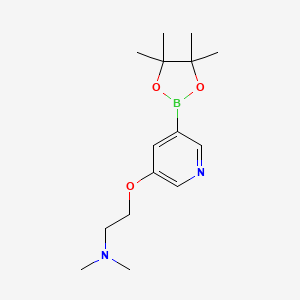

N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-yloxy)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-yloxy)ethanamine is a useful research compound. Its molecular formula is C15H25BN2O3 and its molecular weight is 292.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-yloxy)ethanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C13H22BN3O3

- Molecular Weight : 279.14 g/mol

- CAS Number : 930596-20-6

The presence of the dioxaborolane moiety is significant as it is known to influence the compound's reactivity and biological interactions.

Kinase Inhibition

Research indicates that compounds with similar structures often act as kinase inhibitors. Kinases play crucial roles in various cellular processes, including cell signaling and metabolism. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer. For example, N,N-Dimethyl derivatives have shown potential in inhibiting receptor tyrosine kinases (RTKs), which are often dysregulated in cancerous cells .

Interaction with Biological Targets

The compound may interact with several biological targets. Preliminary studies suggest that it could bind to the ATP-binding site of kinases, similar to other small molecule inhibitors. This binding can disrupt the normal function of these enzymes, leading to altered signaling pathways in cells.

Biological Activity Data

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

- Mechanistic Insights :

科学的研究の応用

Chemical Structure and Synthesis

The molecular formula of N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-yloxy)ethanamine is C13H21BN2O2, with a molecular weight of approximately 249.2 g/mol. The synthesis typically involves the reaction of pyridine derivatives with boron-containing reagents under controlled conditions to yield the desired product. A common method includes using palladium-catalyzed coupling reactions which enhance the efficiency of the synthesis process .

Anticancer Potential : Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

Enzyme Inhibition : The compound has also been evaluated for its potential as an enzyme inhibitor. Research suggests that it may act on specific targets such as the 5-lipoxygenase enzyme, which is involved in inflammatory responses. Molecular docking studies have provided insights into its binding affinities and mechanisms of action .

Applications in Medicinal Chemistry

This compound is being explored for several therapeutic applications:

- Anti-inflammatory Agents : Due to its ability to inhibit enzymes involved in inflammatory pathways, this compound shows promise as a potential anti-inflammatory agent.

- Drug Delivery Systems : The boron-containing moiety enhances solubility and stability in biological systems, making it suitable for drug delivery applications.

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

- Organic Electronics : The unique electronic properties imparted by the dioxaborolane group make it a candidate for organic semiconductors and photovoltaic materials.

- Sensors : Its chemical structure allows for interactions with various analytes, making it useful in developing chemical sensors for environmental monitoring.

Case Studies and Research Findings

化学反応の分析

Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. These reactions typically proceed under mild conditions (60–90°C) with bases like K₂CO₃ or CsF in aqueous/organic solvent systems.

For example, coupling with 4-bromoanisole yields a biaryl ether derivative, demonstrating utility in medicinal chemistry for fragment assembly.

Nucleophilic Reactions

The tertiary amine group undergoes alkylation or acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 50°C to form quaternary ammonium salts.

-

Acylation : Treating with acetyl chloride in THF produces the corresponding amide (yield: 85–90%) .

The pyridine nitrogen can coordinate to Lewis acids (e.g., BF₃·OEt₂), enhancing electrophilic substitution at the 4-position of the pyridine ring.

Hydrolysis and Stability

The boronic ester hydrolyzes in acidic or aqueous conditions to form the boronic acid derivative. Stability studies show:

| Condition | Degradation Time (t₁/₂) | Products Identified |

|---|---|---|

| pH 2.0, 25°C | 2–4 hours | Boronic acid, pyridinol derivative |

| pH 7.4, 37°C | >48 hours | Minimal degradation |

This hydrolysis limits its use in aqueous media but can be mitigated by stabilizing ligands or hydrophobic matrices .

Coordination Chemistry

The compound acts as a ligand for transition metals. Key complexes include:

| Metal Center | Stoichiometry | Application |

|---|---|---|

| Pd(II) | 1:2 (M:L) | Catalyzes Heck reactions . |

| Cu(I) | 1:1 | Used in photoredox catalysis . |

The dimethylamino group enhances electron donation, improving catalytic activity in cross-couplings.

Oxidative Transformations

Exposure to H₂O₂ or mCPBA oxidizes the boronic ester to a phenol derivative. Reaction kinetics follow first-order dependence on oxidant concentration (k = 0.12 min⁻¹ at 25°C) .

特性

IUPAC Name |

N,N-dimethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxyethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-13(11-17-10-12)19-8-7-18(5)6/h9-11H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTPTRDTRCXFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。